7-(4-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)benzyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one
CAS No.:
Cat. No.: VC15072942
Molecular Formula: C29H28N4O4S
Molecular Weight: 528.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H28N4O4S |
|---|---|
| Molecular Weight | 528.6 g/mol |
| IUPAC Name | 7-[[4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]phenyl]methyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
| Standard InChI | InChI=1S/C29H28N4O4S/c1-18-4-3-5-24(19(18)2)31-10-12-32(13-11-31)27(34)21-8-6-20(7-9-21)16-33-28(35)22-14-25-26(37-17-36-25)15-23(22)30-29(33)38/h3-9,14-15H,10-13,16-17H2,1-2H3,(H,30,38) |
| Standard InChI Key | KUGZVBHUJHABDE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC6=C(C=C5NC4=S)OCO6)C |
Introduction
The compound 7-(4-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)benzyl)-6-thioxo-6,7-dihydro-dioxolo[4,5-g]quinazolin-8(5H)-one is a complex organic molecule that belongs to the quinazoline class of compounds. Quinazolines are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This specific compound, due to its intricate structure, may exhibit unique pharmacological effects.
Synthesis Methods
The synthesis of such a complex molecule typically involves multiple steps, including:
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Formation of the Quinazoline Core: This often starts with the reaction of an anthranilic acid derivative with a suitable carbonyl compound.
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Introduction of the Dioxolo Ring: This may involve a cyclization reaction using a diol precursor.
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Attachment of the Piperazine Moiety: Typically achieved through a carbonylation reaction involving a piperazine derivative.
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Final Assembly: Involves the coupling of the benzyl group with the rest of the molecule.
Synthesis Steps
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Step 1: Synthesis of the quinazoline core via condensation reactions.
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Step 2: Introduction of the dioxolo ring through cyclization.
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Step 3: Attachment of the piperazine moiety via carbonylation.
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Step 4: Final assembly through coupling reactions.
Biological Activity Table
| Activity | Potential Mechanism |
|---|---|
| Anticancer | Inhibition of cell cycle regulators |
| Anti-inflammatory | Modulation of cytokine production |
| Antimicrobial | Disruption of cell wall synthesis |
Research Findings and Future Directions
While specific research findings on this compound are scarce, studies on similar quinazolines suggest promising avenues for investigation:
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In Vitro Studies: To assess cytotoxicity and antimicrobial efficacy.
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In Vivo Studies: To evaluate pharmacokinetics, toxicity, and efficacy in animal models.
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Structure-Activity Relationship (SAR) Studies: To optimize the compound's structure for improved bioactivity.
Future Research Directions
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In Vitro Screening: For anticancer and antimicrobial activities.
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In Vivo Pharmacokinetic Studies: To assess bioavailability and metabolism.
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SAR Studies: To modify the compound for enhanced efficacy and safety.
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